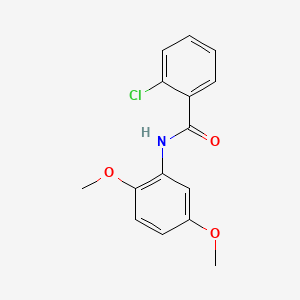![molecular formula C22H22N2O3S B2896042 7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 895639-67-5](/img/structure/B2896042.png)
7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. It would also discuss the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for the reactions to occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s chemical properties, such as its acidity or basicity.Scientific Research Applications
Structural Analysis and Molecular Properties
Molecular Structure and Bonding : Research on compounds like Bosentan monohydrate reveals insights into molecular structure, such as dihedral angles and hydrogen bonding patterns, which are crucial for understanding molecular interactions and properties (Kaur et al., 2012).
Tautomeric Equilibrium and Steric Effects : Studies on compounds like dihydro-1,2,4-triazolo[1,5-a]pyrimidines show how steric effects influence tautomeric equilibrium, impacting the stability and reactivity of the compounds (Desenko et al., 1993).
Spin Interaction in Complexes : Investigations into Schiff and Mannich bases demonstrate the spin interaction in molecular complexes, which is essential for applications in materials science and electronics (Orio et al., 2010).
Potential Applications in Materials Science
Organogels and Aggregates : Research on perylenetetracarboxylic diimides, which are structurally related, shows potential applications in organogels and the formation of J- and H-type aggregates, important for materials science and nanotechnology (Wu et al., 2011).
Optoelectronic Applications : Studies on pyrene derivatives indicate potential applications in optoelectronics, particularly in organic light-emitting devices (OLEDs) (Hu et al., 2013).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Research focusing on the synthesis of dihydropyrimidines provides insights into chemical synthesis methods, which can be applied to the synthesis of related compounds (Carvalho et al., 2007).
Photophysical Properties : Investigation into pyrenes highlights the study of photophysical properties, essential for applications in photovoltaics and photodynamic therapy (Hu et al., 2013).
Crystal Structure Analysis : Studies on compounds like tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provide insights into crystallography, crucial for understanding molecular interactions and stability (Anthal et al., 2018).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include information about how to handle and store the compound safely.
Future Directions
This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.
I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask.
properties
IUPAC Name |
7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(2,3)14-9-13-10-16-20(27-18(13)17(25)11-14)23-19(24-21(16)28)12-5-7-15(26-4)8-6-12/h5-9,11,25H,10H2,1-4H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQGUFWGQGVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)
![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)
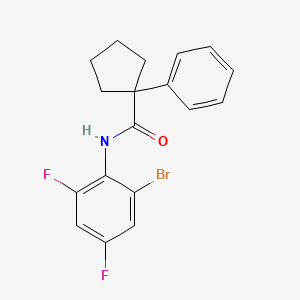
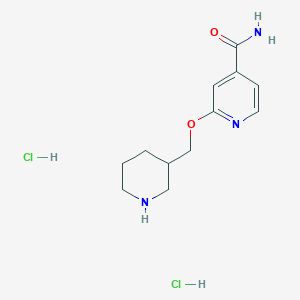
![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2895970.png)
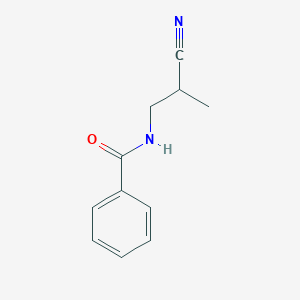
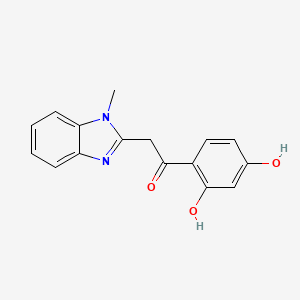
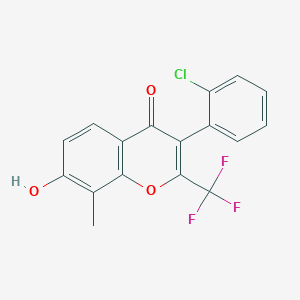
![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)
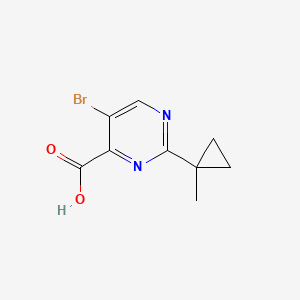
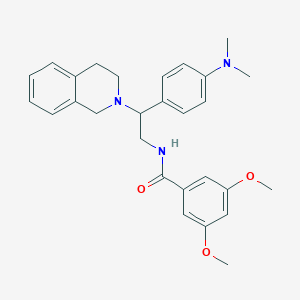
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895978.png)
